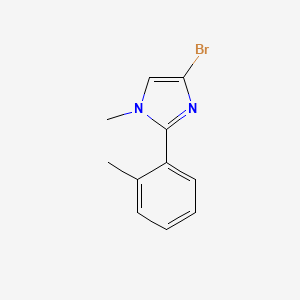

1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Description

BenchChem offers high-quality 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-methyl-2-(2-methylphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-8-5-3-4-6-9(8)11-13-10(12)7-14(11)2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVVROHXSODRCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=CN2C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, a key building block in medicinal chemistry and drug discovery. The synthesis is strategically designed in two main stages: the initial construction of the 1-methyl-2-(o-tolyl)-1H-imidazole core, followed by a regioselective bromination. This document will delve into the mechanistic underpinnings of the selected reactions, provide detailed, step-by-step experimental protocols, and offer insights into the rationale behind the choice of reagents and reaction conditions. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically sound approach to the synthesis of this and structurally related imidazole derivatives.

Introduction

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile component in the design of molecules targeting various biological pathways.[3] The specific substitution pattern of the target molecule, 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, offers multiple points for further functionalization, making it a valuable intermediate for the synthesis of diverse compound libraries. This guide outlines a logical and efficient synthetic strategy, beginning with the formation of the core imidazole ring, followed by a targeted bromination.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the C-Br bond, leading back to the precursor 1-methyl-2-(2-methylphenyl)-1H-imidazole. This precursor can then be disconnected to simpler, commercially available starting materials through a suitable imidazole synthesis methodology.

Caption: Retrosynthetic analysis of the target compound.

For the construction of the substituted imidazole core, the Debus-Radziszewski imidazole synthesis presents a highly convergent and atom-economical approach.[4][5][6] This multicomponent reaction utilizes a 1,2-dicarbonyl compound, an aldehyde, and a mixture of ammonia and a primary amine to directly assemble the desired N-substituted imidazole.[4] Subsequently, the regioselective bromination of the imidazole ring at the 4-position can be achieved using an appropriate brominating agent, taking into account the directing effects of the existing substituents.

Part 1: Synthesis of 1-methyl-2-(2-methylphenyl)-1H-imidazole

The first part of the synthesis focuses on the construction of the core imidazole ring using a modified Debus-Radziszewski reaction. This method is advantageous due to the ready availability of the starting materials and the efficiency of the one-pot reaction.[6][7]

Reaction Scheme

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. mdpi.com [mdpi.com]

- 7. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

Technical Guide: Synthesis and Spectroscopic Characterization of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and spectral characterization of the novel compound, 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-. Due to the absence of publicly available experimental data for this specific molecule, this document outlines a predictive and methodological approach. It is designed to equip researchers in medicinal chemistry, materials science, and drug development with the necessary framework to synthesize, purify, and definitively identify this target compound. The guide leverages established synthetic protocols for related imidazole derivatives and provides expertly reasoned predictions for its ¹H NMR, ¹³C NMR, and Mass Spectrometry data, supported by comparative analysis with analogous structures.

Introduction and Rationale

Substituted imidazoles are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities. The unique structural motif of a 1,2,4-trisubstituted imidazole, particularly with aryl and bromo- functionalities, presents a compelling target for further investigation. The title compound, 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, combines the features of a methylated imidazole, a sterically hindered ortho-tolyl group at the 2-position, and a bromine atom at the 4-position. These elements are anticipated to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a person of interest for various biological screenings. This guide provides a roadmap for its synthesis and structural verification.

Proposed Synthetic Pathway

A reliable method for the synthesis of 2-aryl-1-methyl-imidazoles involves a multi-step sequence starting from readily available precursors. The proposed pathway for the synthesis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- is depicted below.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Methyl-2-(2-methylphenyl)-1H-imidazole

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylbenzaldehyde (1.0 eq), glyoxal (40% in water, 1.1 eq), and methylamine (40% in water, 1.2 eq) in ethanol.

-

Reaction Conditions: The mixture is stirred at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 2: Bromination of 1-Methyl-2-(2-methylphenyl)-1H-imidazole

-

Reaction Setup: The purified 1-methyl-2-(2-methylphenyl)-1H-imidazole (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask protected from light.

-

Reagent Addition: N-Bromosuccinimide (NBS) (1.0-1.1 eq) is added portion-wise to the solution at 0 °C.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 2-4 hours, with monitoring by TLC.

-

Work-up and Purification: The reaction is quenched with aqueous sodium thiosulfate solution. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, is purified by column chromatography or recrystallization.

Predicted Spectral Data and Structural Elucidation

The following spectral data are predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the substitution pattern of the imidazole and phenyl rings.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| Imidazole H-5 | 7.0 - 7.2 | Singlet | The proton at the C-5 position will appear as a singlet, deshielded by the adjacent nitrogen and influenced by the bromine at C-4. |

| N-CH₃ | 3.6 - 3.8 | Singlet | The N-methyl group will be a singlet in a region typical for methyl groups attached to a nitrogen in a heteroaromatic ring. |

| o-Tolyl CH₃ | 2.2 - 2.4 | Singlet | The methyl group on the phenyl ring will appear as a singlet. |

| Aromatic Protons (o-tolyl) | 7.2 - 7.5 | Multiplet | The four protons of the 2-methylphenyl group will appear as a complex multiplet in the aromatic region. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C-2 (Imidazole) | 145 - 150 | The carbon atom at the 2-position, attached to the aryl group and two nitrogen atoms, will be significantly deshielded. |

| C-4 (Imidazole) | 115 - 120 | The carbon bearing the bromine atom will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect. |

| C-5 (Imidazole) | 128 - 132 | The C-5 carbon will be in a typical region for an sp² carbon in a five-membered heteroaromatic ring. |

| N-CH₃ | 33 - 36 | The N-methyl carbon will appear in the aliphatic region. |

| o-Tolyl CH₃ | 20 - 23 | The methyl carbon of the tolyl group. |

| Aromatic Carbons (o-tolyl) | 125 - 140 | The six carbons of the 2-methylphenyl ring will give rise to several signals in the aromatic region. |

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight and the presence of bromine.

| Analysis Type | Expected Result | Justification |

| Molecular Ion (M⁺) | m/z values corresponding to [C₁₁H₁₁BrN₂]⁺ | The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br). The expected molecular weights are approximately 250.01 and 252.01 g/mol . |

| Key Fragmentation | Loss of Br, CH₃, and fragmentation of the imidazole ring. | Common fragmentation pathways for brominated aromatic compounds involve the loss of the bromine radical. Fragmentation of the methyl groups and cleavage of the imidazole ring are also expected. |

Structural Confirmation Workflow

Caption: Workflow for the purification and structural elucidation of the target compound.

Conclusion

This technical guide provides a robust framework for the synthesis and comprehensive spectral characterization of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-. While direct experimental data is not yet available, the proposed synthetic route is based on well-established chemical transformations, and the predicted spectral data are grounded in the analysis of closely related structures. This document serves as a valuable resource for researchers, enabling them to confidently approach the synthesis and structural verification of this novel compound, thereby facilitating its exploration in various scientific and developmental pipelines.

References

- Note: As no direct synthesis or spectral data for the target compound was found, the references below pertain to the synthesis and characterization of related imidazole compounds, which inform the predictions and protocols in this guide. A comprehensive literature search for the specific synthesis of 2-aryl-1-methyl-imidazoles and their subsequent bromination would be the next step for a researcher undertaking this project.

-

Synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles. This reference provides examples of the synthesis of related 2-aryl imidazole derivatives, which can inform the choice of reaction conditions.

-

Mass spectra for confirmed brominated methylimidazoles. This article discusses the mass spectrometric behavior of brominated imidazoles, which is useful for predicting the fragmentation patterns of the target compound.

-

NMR Spectra for 2-aryl-1-arylmethyl-1H-benzimidazoles. Provides insights into the expected NMR chemical shifts for similar 2-aryl imidazole structures.

-

Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Describes synthetic strategies for imidazole derivatives and their characterization.

-

5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Offers additional examples of the synthesis and spectral analysis of substituted imidazoles.

crystal structure analysis of substituted bromo-methyl-imidazoles

An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Bromo-Methyl-Imidazoles

Authored by: Gemini, Senior Application Scientist

Publication Date: January 3, 2026

Foreword: The Architectural Blueprint of Molecular Function

To the researchers, scientists, and drug development professionals who navigate the intricate world of molecular design, the imidazole scaffold is a familiar and vital landscape. Its derivatives are foundational in medicinal chemistry, exhibiting a vast spectrum of biological activities.[1][2] The introduction of methyl and bromo substituents onto this core structure is not a trivial modification; it is a deliberate act of molecular engineering designed to modulate electronic properties, steric profiles, and, consequently, biological function.[3] The bromine atom, in particular, offers a fascinating dichotomy: it is inductively electron-withdrawing yet mesomerically electron-donating, and its capacity for halogen bonding adds a critical dimension to intermolecular interactions.[3][4]

Understanding the precise three-dimensional arrangement of these atoms in the solid state is paramount. It is the key to deciphering structure-activity relationships (SAR) and rationally designing next-generation therapeutics.[1] Single-crystal X-ray diffraction stands as the unequivocal gold standard for this purpose, providing an atomic-resolution blueprint of the molecule and its interactions within the crystal lattice.[5]

This guide eschews a conventional, linear format. Instead, it is structured to mirror the logical and causal flow of a crystallographic investigation, from the foundational chemistry of synthesis to the nuanced interpretation of supramolecular architecture. We will explore not just the "how" but the critical "why" behind each step, providing a self-validating framework for the .

Part 1: From Synthesis to Single Crystal: The Genesis of Analysis

The journey to a crystal structure begins long before the diffractometer. The quality of the final structural model is inextricably linked to the purity of the synthesized compound and the success of the crystallization process.

Synthetic Strategies: Building the Imidazole Core

The synthesis of substituted bromo-methyl-imidazoles can be approached through several established routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

A common and effective strategy involves the direct bromination of a methyl-imidazole precursor. For instance, 2-bromo-1-methylimidazole can be synthesized in good yield by treating the 2-lithio derivative of 1-methylimidazole with a bromine source like Br₂ or CBr₄.[6] Subsequent methylation at the N3 position, if desired, can then be achieved using an agent like methyl iodide (MeI) to afford the quaternary imidazolium salt.[6]

Another versatile approach is the Debus-Radziszewski imidazole synthesis, a multi-component reaction that condenses a dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt).[7] By selecting appropriate precursors, various substitution patterns can be achieved.

Exemplary Protocol: Synthesis of 2-Bromo-1,3-dimethylimidazolium Iodide [6]

-

Precursor Synthesis: Synthesize 2-bromo-1-methylimidazole by reacting the 2-lithio derivative of 1-methylimidazole with an equimolar amount of Br₂.

-

Quaternization: Dissolve the resulting 2-bromo-1-methylimidazole (1.0 equivalent) in a suitable solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).

-

Methylation: Carefully layer a solution of methyl iodide (CH₃I, 2.0 equivalents) in the same solvent over the imidazole solution.

-

Crystallization: Protect the mixture from light and allow it to stand at room temperature. Crystals of the product, 2-bromo-1,3-dimethylimidazolium iodide, will form over a period of hours to days.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging and empirical step of the entire process. The goal is to encourage slow, ordered growth from a supersaturated solution, allowing molecules to assemble into a well-defined lattice.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[6]

Causality in Solvent Selection: The choice of solvent is critical. Ideal solvents should provide moderate solubility for the compound. Highly soluble compounds may require the use of an anti-solvent to induce precipitation. The solvent's polarity and its ability to form hydrogen bonds can also influence the resulting crystal packing and, in some cases, lead to the formation of solvates where solvent molecules are incorporated into the crystal lattice.[6]

Part 2: The Crystallographic Workflow: From Diffraction to Data

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its atomic structure.

The Core Protocol: Single-Crystal X-ray Diffraction

The workflow for single-crystal X-ray diffraction is a systematic process involving several distinct stages, from data collection to the final refinement of the structural model.[1][5]

Step-by-Step Experimental Protocol:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) and quality (transparent, no visible cracks) is carefully selected under a microscope. It is mounted on a cryoloop or a glass fiber attached to a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms.[1] A beam of monochromatic X-rays (commonly Mo Kα, λ = 0.71073 Å) is directed at the crystal.[1] As the crystal is rotated, a series of diffraction patterns are recorded on a detector.

-

Data Processing: The collected raw diffraction images are processed using specialized software. This involves integrating the intensities of the thousands of measured reflections and applying corrections for experimental factors like absorption.

-

Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. This is typically achieved using direct methods or Patterson methods, which provide an initial, approximate model of the molecular structure.[5]

-

Structure Refinement: The initial structural model is refined against the experimental data using a full-matrix least-squares method.[1] In this iterative process, the positions, and anisotropic displacement parameters of all non-hydrogen atoms are adjusted to achieve the best possible agreement between the observed diffraction pattern and the one calculated from the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizing the Workflow

The logical progression of a crystal structure determination can be visualized as a clear, sequential workflow.

Part 3: Interpreting the Structure: The Influence of Bromo and Methyl Groups

The final crystallographic information file (CIF) is more than a collection of coordinates; it is a rich dataset describing the molecule's geometry and its interactions with its neighbors. For substituted imidazoles, the interplay between hydrogen bonding, halogen bonding, and steric effects dictates the entire supramolecular assembly.

Key Supramolecular Interactions

The presence of N-H donors, nitrogen acceptors, and bromine atoms creates a competitive environment for intermolecular interactions.

-

N-H···N Hydrogen Bonds: In imidazoles with an N-H proton, the formation of hydrogen-bonded chains is a primary and powerful structure-directing motif.[4] These chains can create robust, one-dimensional arrays that are fundamental to the crystal packing. The addition of methyl groups can subtly alter the N(H)···N distances, potentially influencing properties like proton conductivity.[4]

-

Halogen Bonding: The bromine substituent introduces the possibility of halogen bonding, a noncovalent interaction where the electropositive region (σ-hole) on the bromine atom interacts with a nucleophile, such as a nitrogen atom or another bromine atom.[6][8] These C-Br···N or C-Br···Br interactions can compete with or complement the primary hydrogen-bonding network, significantly influencing the overall crystal packing.[4][8] In some cases, bromine atoms can act as both halogen bond donors and acceptors simultaneously.[4]

-

Other Interactions: While often considered weaker, C-H···π interactions and the complete absence of traditional π-π stacking have been observed in the crystal structures of some substituted imidazoles.[4][9] These forces play a crucial role in the final three-dimensional arrangement.

Visualizing Intermolecular Forces

The diverse interactions governing the crystal packing of a substituted bromo-methyl-imidazole can be illustrated schematically.

Comparative Data Analysis

Summarizing key crystallographic parameters in a table allows for a direct comparison between different derivatives, revealing structural trends as a function of substitution. The data below for 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone is provided as a representative example.[10]

| Parameter | 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone[10] |

| Chemical Formula | C₁₂H₉Br₂N₃O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0255(5) |

| b (Å) | 14.9112(5) |

| c (Å) | 10.9438(5) |

| β (°) | 109.223(5) |

| Volume (ų) | 1390.71(12) |

| Z | 4 |

| Rgt(F) | 0.0482 |

| Key Interactions | C-H···O and C-H···N hydrogen bonds |

Analysis of Causality: The data reveals a monoclinic crystal system, a common arrangement for organic molecules. The specific values for the unit cell dimensions and angles are a direct consequence of the molecule's size, shape, and the dominant intermolecular forces—in this case, C-H···O and C-H···N interactions—that govern how the molecules pack together in three dimensions.[10] In derivatives where N-H protons are present or bromine atoms are more sterically accessible, one would expect to see different space groups and unit cell parameters reflecting the influence of N-H···N hydrogen bonds or C-Br···X halogen bonds.[4][8]

Conclusion: From Structure to Insight

The is a powerful discipline that provides the ultimate validation of molecular structure. It is a field where meticulous synthesis and crystallization protocols converge with the precision of X-ray diffraction and the subtleties of structural interpretation. By understanding the causal links between chemical substitution and the resulting three-dimensional architecture, researchers can gain profound insights into the forces that govern molecular recognition. This knowledge is not merely academic; it is the bedrock upon which the rational design of new pharmaceuticals and advanced materials is built.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]

- 3. Metal complexes of backbone-halogenated imidazol-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

The Ascendant Role of Brominated Imidazoles in Modern Drug Discovery: A Technical Guide to Their Synthesis and Biological Activities

Abstract

The imidazole nucleus, a ubiquitous scaffold in biologically active molecules, has been the subject of intense investigation in medicinal chemistry. The introduction of bromine atoms to this heterocyclic core has been shown to significantly modulate and enhance a wide spectrum of pharmacological activities. This technical guide provides a comprehensive review of the biological activities of brominated imidazoles, with a particular focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. We delve into the synthetic methodologies for preparing these compounds, provide detailed experimental protocols for their biological evaluation, and explore the underlying molecular mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.

Introduction: The Strategic Advantage of Bromination in Imidazole-Based Drug Design

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a privileged scaffold in medicinal chemistry.[1] A vast number of approved drugs and clinical candidates incorporate the imidazole moiety, highlighting its importance in interacting with biological targets.[2]

The strategic incorporation of bromine atoms onto the imidazole ring or its substituents can profoundly influence the physicochemical and pharmacological properties of the parent molecule. Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acid, can enhance binding affinity and selectivity for a target protein. Furthermore, the lipophilicity and metabolic stability of a compound can be fine-tuned through bromination, leading to improved pharmacokinetic profiles. This guide will explore the diverse biological activities that have been unlocked or enhanced through the bromination of imidazole-containing compounds.

Synthetic Strategies for Brominated Imidazoles

The synthesis of brominated imidazoles can be broadly categorized into two approaches: direct bromination of a pre-formed imidazole ring or the construction of the imidazole ring from brominated precursors. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.

Direct Bromination of the Imidazole Core

The electron-rich nature of the imidazole ring makes it susceptible to electrophilic substitution reactions, including bromination. The regioselectivity of the bromination is influenced by the reaction conditions and the nature of the substituents already present on the ring.

A straightforward method for the perbromination of the imidazole ring involves the use of excess bromine in a suitable solvent.

Experimental Protocol: Synthesis of 2,4,5-Tribromoimidazole [1][3]

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve imidazole (1 equivalent) and sodium acetate (9 equivalents) in glacial acetic acid.

-

Addition of Bromine: Slowly add bromine (3 equivalents) dropwise to the stirred solution at room temperature. Maintain the reaction temperature below 40°C.

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature for 3 hours.

-

Work-up: Pour the reaction mixture into a large volume of water to precipitate the product.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry to obtain 2,4,5-tribromoimidazole.

Caption: Synthetic route to 2,4,5-Tribromoimidazole.

For selective dibromination at the 4 and 5 positions of a 2-substituted imidazole, N-bromosuccinimide (NBS) is a commonly used and milder brominating agent.[4][5]

Experimental Protocol: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole [4][5]

-

Reaction Setup: Dissolve 2-phenyl-1H-imidazole (1 equivalent) in anhydrous dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.

-

Addition of NBS: Cool the solution to 0°C and add N-bromosuccinimide (2.15 equivalents) portion-wise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with 10% sodium thiosulfate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole.

Ring Construction with Brominated Precursors

This strategy involves the synthesis of the imidazole ring from starting materials that already contain bromine atoms. This approach offers greater control over the final substitution pattern. A common method is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

This can be achieved by reacting a brominated α-haloketone with formamidine acetate.

Experimental Protocol: Synthesis of 4-(4-Bromophenyl)-1H-imidazole [6]

-

Reaction Setup: Dissolve α-bromo-4-bromoacetophenone (1 equivalent) in ethylene glycol.

-

Addition of Formamidine Acetate: Add formamidine acetate (2 equivalents) in portions at a controlled temperature (40-70°C).

-

Reaction: After the addition, maintain the temperature for 2 hours.

-

Cyclization: Cool the mixture and add potassium carbonate as an acid-binding agent. The reaction is then heated to complete the cyclization.

-

Work-up and Purification: After the reaction is complete, the product is isolated and purified by extraction and recrystallization.

Biological Activities of Brominated Imidazoles

Brominated imidazoles exhibit a remarkable range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of brominated imidazoles.[7][8] These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Mechanism of Action: The anticancer effects of brominated imidazoles are often multifactorial. They have been reported to act as:

-

Kinase Inhibitors: Many brominated imidazoles target key kinases involved in cancer cell signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[9][10] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

-

Tubulin Polymerization Inhibitors: Some derivatives interfere with microtubule dynamics, leading to mitotic arrest and cell death.[11]

-

DNA Intercalating or Alkylating Agents: Certain benzimidazole derivatives can interact with DNA, leading to DNA damage and apoptosis.[7]

Caption: Key anticancer mechanisms of brominated imidazoles.

Quantitative Data: Anticancer Activity of Brominated Imidazoles

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Purine derivative 46 | MDA-MB-231 | 1.22 | [12] |

| Purine derivative 48 | MDA-MB-231 | 2.29 | [12] |

| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole | SW480 | 0.027 | [12] |

| Imidazole-oxazole derivative 53 | PC3 | 0.023 | [10] |

| Imidazole-oxazole derivative 53 | A549 | 0.045 | [10] |

Experimental Protocol: MTT Assay for Cell Viability [9]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the brominated imidazole compound for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Brominated imidazoles have emerged as promising anti-inflammatory agents.

Mechanism of Action: A primary mechanism of anti-inflammatory action for many compounds is the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[13] Additionally, some brominated imidazoles have been shown to modulate the NF-κB signaling pathway, a central regulator of inflammation.

Caption: Anti-inflammatory mechanism via NF-κB and COX-2 inhibition.

Quantitative Data: Anti-inflammatory Activity of Brominated Imidazoles

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Di-phenyloxazolone derivative I | COX-2 Inhibition | >50% inhibition | [14] |

| Imidazolone derivative IVa | COX-2 Inhibition | 0.060 | [14] |

| Imidazole derivative 5b | COX-2 Inhibition | 0.71 | [15] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Dosing: Administer the brominated imidazole compound or vehicle control to rats orally or intraperitoneally.

-

Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Brominated imidazoles have demonstrated significant activity against a range of bacterial and fungal pathogens.[16][17][18]

Mechanism of Action: The antimicrobial and antifungal mechanisms of brominated imidazoles are diverse and can include:

-

Inhibition of Ergosterol Biosynthesis: In fungi, azole antifungals, including some imidazole derivatives, inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.

-

Disruption of Cell Membrane Integrity: Some compounds may directly interact with and disrupt the microbial cell membrane, leading to cell lysis.

-

Enzyme Inhibition: Brominated imidazoles can inhibit various essential microbial enzymes.

Quantitative Data: Antimicrobial and Antifungal Activity of Brominated Imidazoles

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Imidazole derivative 87h | E. coli | 6.2 (µM) | [18] |

| Imidazole derivative 87i | E. coli | 6.4 (µM) | [18] |

| Imidazole derivative 31 | Candida spp. | 0.5-8 | [18] |

| Imidazole derivative 42 | Candida spp. | 2-32 | [18] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the brominated imidazole compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationships (SAR)

The biological activity of brominated imidazoles is highly dependent on their chemical structure. Key SAR observations include:

-

Position and Number of Bromine Atoms: The location and number of bromine substituents can significantly impact potency and selectivity. For some activities, specific substitution patterns are crucial.

-

Substituents on the Imidazole Ring: The nature of the groups at other positions of the imidazole ring (e.g., N-1, C-2, C-4, C-5) plays a critical role in target binding and overall activity. For instance, in some anticancer imidazoles, an aromatic ring at the C-2 position is essential for activity.[11][19]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by bromine and other substituents, affects its ability to cross cell membranes and reach its target.

Conclusion and Future Perspectives

Brominated imidazoles represent a versatile and highly promising class of compounds with a wide array of biological activities. Their synthetic accessibility and the tunability of their physicochemical and pharmacological properties through strategic bromination and other substitutions make them attractive scaffolds for drug discovery. The potent anticancer, anti-inflammatory, and antimicrobial activities demonstrated by numerous brominated imidazole derivatives warrant further investigation and optimization.

Future research in this area should focus on:

-

Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design.

-

Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts are needed to improve the drug-like properties of lead compounds, including their solubility, metabolic stability, and oral bioavailability.

-

In Vivo Efficacy and Safety Studies: Promising candidates identified in vitro must be rigorously evaluated in relevant animal models to assess their therapeutic potential and safety profiles.

The continued exploration of the chemical space around the brominated imidazole scaffold holds great promise for the development of novel and effective therapies for a range of human diseases.

References

-

PrepChem.com. (n.d.). Preparation of 2,4,5-tribromoimidazole. Retrieved from [Link]

- Google Patents. (n.d.). CN103450089B - Preparation method of 4-phenylimidazole.

-

ResearchGate. (n.d.). Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. Retrieved from [Link]

-

Kalra, S., et al. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4213. [Link]

-

Ali, I., et al. (2017). Imidazoles as potential anticancer agents. MedChemComm, 8(10), 1742-1773. [Link]

-

Wang, L., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4213. [Link]

-

PubMed. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [Link]

-

ResearchGate. (n.d.). (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. [Link]

-

ResearchGate. (n.d.). SAR of imidazo[2,1-b][1][4][5]thiadiazole derivatives as antifungal agents. [Link]

-

ResearchGate. (n.d.). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... [Link]

-

Brieflands. (n.d.). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. [Link]

-

National Center for Biotechnology Information. (2017). Imidazoles as potential anticancer agents. [Link]

-

Chavan, A. A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Imidazole[1,2-a]pyridine derivatives as selective COX-2 inhibitors. [Link]

-

MDPI. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship study of imidazoles C 1–C 12 compared... [Link]

-

El-Sayed, M. A., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). (PDF) Imidazoles: as potential antifungal agents : A Review. [Link]

- Google Patents. (n.d.).

-

National Center for Biotechnology Information. (2012). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. [Link]

-

National Center for Biotechnology Information. (2018). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. [Link]

-

Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers. (2023). Cancers. [Link]

-

National Center for Biotechnology Information. (2020). Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours. [Link]

-

YouTube. (2023). Topic (55) Antifungal Agents = SAR of Anti Fungal Agents. [Link]

-

SpringerLink. (2023). Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients. [Link]

-

National Center for Biotechnology Information. (2015). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. [Link]

-

National Center for Biotechnology Information. (2021). MAPK signaling pathway-targeted marine compounds in cancer therapy. [Link]

-

PubMed. (2013). Imidazoles as Potential Antifungal Agents: A Review. [Link]

-

National Center for Biotechnology Information. (2015). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. [Link]

-

GOV.UK. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]

-

MDPI. (2022). PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. [Link]

-

PubMed. (2025). Inhibition of the PI3K/AKT signaling pathway contributes to the anti-renal cell carcinoma effects of deoxyelephantopin. [Link]

-

GOV.UK. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]

-

SciSpace. (2013). Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. [Link]

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Page loading... [guidechem.com]

- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity | MDPI [mdpi.com]

- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. research.aalto.fi [research.aalto.fi]

- 14. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. brieflands.com [brieflands.com]

- 16. cbijournal.com [cbijournal.com]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Evolving Synthesis of 2-Aryl-4-Bromo-1-Methyl-Imidazoles: A Technical Guide for Drug Discovery

Abstract

The 2-aryl-4-bromo-1-methyl-imidazole core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential. Its unique substitution pattern offers a versatile platform for structural modifications, enabling the fine-tuning of physicochemical properties and biological activity. This in-depth technical guide provides a comprehensive overview of the discovery and synthetic history of this important heterocyclic motif. We will explore the evolution of synthetic strategies, from classical methods for constructing the imidazole ring to modern, highly efficient cross-coupling and direct arylation techniques. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causal relationships behind experimental choices and providing detailed, self-validating protocols for the synthesis of these valuable compounds.

Introduction: The Significance of the 2-Aryl-4-Bromo-1-Methyl-Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, present in a wide array of natural products and synthetic drugs.[1] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a versatile component in the design of bioactive molecules. The 2-aryl-4-bromo-1-methyl-imidazole scaffold combines several key features that enhance its utility in drug discovery:

-

The 2-Aryl Moiety: The introduction of an aryl group at the 2-position provides a critical handle for modulating biological activity. The aryl ring can engage in various interactions with biological targets, including π-π stacking and hydrophobic interactions. Furthermore, the substitution pattern on the aryl ring can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.

-

The 4-Bromo Substituent: The bromine atom at the 4-position serves as a versatile synthetic handle. It can be readily transformed into other functional groups via various cross-coupling reactions, allowing for the introduction of additional diversity and the exploration of structure-activity relationships (SAR). The presence of the bromine atom also influences the electronic properties of the imidazole ring.

-

The 1-Methyl Group: The methyl group at the N-1 position prevents tautomerization and provides a fixed point of attachment, which can be crucial for consistent biological activity. It also enhances the lipophilicity of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

The convergence of these structural features has led to the investigation of 2-aryl-4-bromo-1-methyl-imidazoles in various therapeutic areas, including as inhibitors of enzymes and as modulators of protein-protein interactions.

Historical Perspective: The Genesis of a Scaffold

The synthesis of the 2-aryl-4-bromo-1-methyl-imidazole core did not emerge from a single discovery but rather from the convergence of several independent lines of synthetic methodology development. The historical narrative is best understood by examining the evolution of techniques for the synthesis of the key building blocks and the subsequent methods for their assembly.

Early Approaches to the 4-Bromo-1-Methyl-Imidazole Core

The synthesis of the 4-bromo-1-methyl-imidazole intermediate has been approached from several angles. Early methods often involved multi-step sequences with moderate yields.

One classical approach involves the direct bromination of 1-methylimidazole. However, controlling the regioselectivity of this reaction can be challenging, often leading to a mixture of mono-, di-, and tri-brominated products.[2]

A more controlled, albeit longer, route starts with the tribromination of 1-methylimidazole to form 2,4,5-tribromo-1-methyl-1H-imidazole, followed by selective debromination.[2]

Experimental Protocol: Synthesis of 4-Bromo-1-methyl-1H-imidazole via Tribromination and Debromination [2]

Step 1: Synthesis of 2,4,5-tribromo-1-methyl-1H-imidazole

-

To a solution of 1-methylimidazole (1.64 g, 19.97 mmol) and sodium acetate (25 g, 300 mmol) in acetic acid (180 mL) at room temperature, add a solution of bromine (9.6 g, 60.07 mmol) in 20 mL of acetic acid dropwise.

-

Stir the resulting mixture for 2.5 hours at room temperature.

-

Remove the acetic acid in vacuo.

-

Suspend the residue in 500 mL of water and stir at room temperature for 10 minutes.

-

Filter the resulting precipitate, wash with water, and dry under high vacuum to yield 2,4,5-tribromo-1-methyl-1H-imidazole.

Step 2: Synthesis of 4-bromo-1-methyl-1H-imidazole

-

To a suspension of 2,4,5-tribromo-1-methyl-1H-imidazole (1.82 g, 5.71 mmol) in 45 mL of water, add sodium sulfite (13 g, 103 mmol).

-

Stir the resulting mixture at a rapid reflux for 24 hours.

-

After cooling to room temperature, adjust the pH of the reaction mixture to 9-10 by the addition of 2 N sodium hydroxide.

-

Extract the organics with ether (3 x 50 mL), dry over magnesium sulfate, filter, and concentrate to give crude 4-bromo-1-methyl-1H-imidazole.

The Advent of 2-Arylimidazole Synthesis

The introduction of an aryl group at the 2-position of the imidazole ring has been a long-standing objective in medicinal chemistry. Classical methods, such as the Radziszewski synthesis, involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1] While effective, these methods can have limitations in terms of substrate scope and functional group tolerance.

The development of modern cross-coupling reactions revolutionized the synthesis of 2-arylimidazoles. Palladium-catalyzed reactions, in particular, have become the methods of choice for their high efficiency and broad applicability.

Modern Synthetic Strategies: Efficiency and Versatility

The contemporary synthesis of 2-aryl-4-bromo-1-methyl-imidazoles leverages the power of modern organometallic chemistry, allowing for the efficient and regioselective construction of this complex scaffold.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3] This reaction is particularly well-suited for the synthesis of 2-aryl-4-bromo-1-methyl-imidazoles.

A convergent approach involves the synthesis of a 2-halo-4-bromo-1-methyl-imidazole intermediate, which can then be coupled with an arylboronic acid.

Conceptual Workflow: Suzuki-Miyaura Coupling for 2-Aryl-4-Bromo-1-Methyl-Imidazole Synthesis

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

-

To a degassed solution of 2,4-dibromo-1-methyl-1H-imidazole (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at an appropriate temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-bromo-1-methyl-imidazole.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 92 |

| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 88 |

| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 78 |

Direct C-H Arylation: An Atom-Economical Approach

More recently, direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions. This methodology avoids the need for pre-functionalization of the imidazole ring, directly coupling a C-H bond with an aryl halide. The regioselectivity of C-H arylation on the imidazole ring can be controlled by the choice of catalyst, ligands, and reaction conditions.

Conceptual Workflow: Direct C-H Arylation for 2-Aryl-4-Bromo-1-Methyl-Imidazole Synthesis

Caption: Direct C-H arylation workflow for synthesis.

Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation

-

In a glovebox, weigh the 4-bromo-1-methyl-imidazole (1.0 equiv), aryl halide (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv), ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 0.1 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) into a reaction vessel.

-

Add a suitable solvent (e.g., dioxane, toluene, or DMF).

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-140 °C) for the specified time.

-

After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the 2-aryl-4-bromo-1-methyl-imidazole.

Causality Behind Experimental Choices

The choice of synthetic strategy and reaction conditions is dictated by several factors, including the desired scale of the synthesis, the electronic and steric properties of the substrates, and cost considerations.

-

Catalyst and Ligand Selection: In palladium-catalyzed reactions, the choice of ligand is crucial for achieving high efficiency and regioselectivity. Bulky, electron-rich phosphine ligands often promote the desired C-C bond formation and can prevent catalyst deactivation.

-

Base and Solvent Effects: The base plays a critical role in both Suzuki-Miyaura and direct C-H arylation reactions. It is involved in the transmetalation step of the Suzuki-Miyaura catalytic cycle and in the C-H activation step of direct arylation. The choice of solvent can significantly impact the solubility of the reactants and the stability of the catalytic species.

-

Protecting Groups: In some cases, the use of a protecting group on the imidazole nitrogen may be necessary to prevent side reactions or to direct the regioselectivity of a reaction.

Conclusion and Future Outlook

The synthetic history of 2-aryl-4-bromo-1-methyl-imidazoles reflects the broader evolution of organic synthesis. From classical, multi-step approaches to modern, highly efficient catalytic methods, the ability to construct this valuable scaffold has advanced significantly. The continued development of novel catalytic systems, particularly in the area of C-H functionalization, promises to further streamline the synthesis of these and other complex heterocyclic compounds. As our understanding of the biological roles of this scaffold deepens, the demand for efficient and versatile synthetic routes will undoubtedly continue to grow, paving the way for the discovery of new and improved therapeutic agents.

References

-

Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706. Available at: [Link]

-

Ueda, S., Su, M., & Buchwald, S. L. (2011). Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. Available at: [Link]

-

Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 131(39), 14269-14271. Available at: [Link]

-

Request PDF. A time-controlled selective bromination and formylation of 2-arylimidazo[1,2-a]pyridines. Available at: [Link]

-

Zhang, M., et al. (2011). Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization. Bioorganic & Medicinal Chemistry, 19(15), 4529-4537. Available at: [Link]

-

Kirk, K. L. (1976). A general route to 4-substituted imidazoles. Journal of Heterocyclic Chemistry, 13(5), 857-860. Available at: [Link]

-

Organic & Biomolecular Chemistry. Recent advances in the synthesis of imidazoles. Available at: [Link]

-

Bellina, F., et al. (2011). Regioselective Synthesis of 4,5-Diaryl-1-methyl-1H-imidazoles Including Highly Cytotoxic Derivatives by Pd-Catalyzed Direct C-5 Arylation of 1-Methyl-1H-imidazole with Aryl Bromides. The Journal of Organic Chemistry, 76(11), 4439-4455. Available at: [Link]

-

Altenhoff, A. M., et al. (2006). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 71(25), 9575-9578. Available at: [Link]

-

Shrivastava, T. P., et al. (2013). 12 A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research, 4(2), 481. Available at: [Link]

-

ResearchGate. Palladium catalysed reaction of 1,2-dimethylimidazole with ortho-substituted aryl bromides (Scheme 2). Available at: [Link]

-

PubMed. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Available at: [Link]

-

Chemical Science. Ligand-promoted palladium-catalyzed β-methylene C–H arylation of primary aldehydes. Available at: [Link]

-

Request PDF. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Available at: [Link]

-

de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(3), 1038. Available at: [Link]

-

Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]

-

Grimmett, M. R. (1997). Chemistry of the Biologically Important Imidazoles. Chemical Reviews, 97(7), 2341-2394. Available at: [Link]

-

Hernández, E., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 69-92. Available at: [Link]

-

PubMed. Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. Available at: [Link]

-

ResearchGate. Divers pharmacological significance of imidazole derivatives- A Review. Available at: [Link]

-

de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(3), 1038. Available at: [Link]

-

Boulton, B. E., et al. (1977). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Australian Journal of Chemistry, 30(11), 2343-2353. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

Shrivastava, T. P., et al. (2013). Divers Pharmacological Significance of Imidazole Derivatives- A Review. International Journal of Pharmaceutical Sciences and Research, 4(2), 481-494. Available at: [Link]

-

Request PDF. An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Available at: [Link]

-

ResearchGate. Synthesis and biological evaluation of new 2-aryl-4-((4-aryl-1H-1,2,3-triazol-1-yl)methyl)thiazole derivatives. Available at: [Link]

-

ResearchGate. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available at: [Link]

-

Chemical Science. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Available at: [Link]

-

Cumhuriyet Yerbilimleri Dergisi. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Available at: [Link]

-

Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central. Available at: [Link]

-

MDPI. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available at: [Link]

Sources

A Comprehensive Theoretical and Computational Guide to 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- for Drug Discovery

This technical guide provides an in-depth exploration of the theoretical and computational methodologies for the characterization of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, a novel imidazole derivative with significant potential in medicinal chemistry. The imidazole scaffold is a cornerstone in the development of therapeutic agents due to its wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap from molecular design to in-silico analysis.

Synthesis and Spectroscopic Characterization

The synthesis of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- can be achieved through a multi-step reaction, likely commencing with the condensation of a diketone with an aldehyde in the presence of ammonia and a methylating agent, followed by selective bromination. A plausible synthetic route is outlined below.

Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for the target imidazole derivative.

Following synthesis, the compound's structure is unequivocally confirmed through a suite of spectroscopic and analytical techniques.

Spectroscopic Characterization Protocol:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded to identify the characteristic functional groups. Expected vibrational frequencies include C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the imidazole ring, and the C-Br stretching vibration, which is anticipated in the lower frequency region (around 550 cm⁻¹)[1].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for elucidating the precise arrangement of protons and carbon atoms. The chemical shifts will be indicative of the electronic environment of each nucleus, confirming the substitution pattern on the imidazole and phenyl rings.

-

Single-Crystal X-ray Diffraction: To obtain the definitive solid-state structure, single crystals of the compound are grown and analyzed by X-ray diffraction. This technique provides precise bond lengths, bond angles, and the overall molecular conformation, which are crucial for validating the computational models.

In-Silico Analysis: A Computational Deep Dive

Computational chemistry offers powerful tools to predict and understand the physicochemical properties and biological activity of novel molecules.[5][6][7]

Density Functional Theory (DFT)

DFT calculations are performed to investigate the electronic structure, reactivity, and vibrational properties of the title compound.[8]

DFT Calculation Workflow:

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. nano-ntp.com [nano-ntp.com]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

potential biological targets of 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

An In-Depth Technical Guide to the Identification of Potential Biological Targets for 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-

Abstract

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6][7] The novel compound, 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, presents a unique chemical architecture with potential for new pharmacological applications. This guide provides a comprehensive, in-depth strategy for the identification and validation of its potential biological targets. We will explore a multi-pronged approach, commencing with in-silico predictions and progressing through phenotypic screening to sophisticated target deconvolution and validation methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action of novel small molecules.

Introduction: The Therapeutic Potential of a Novel Imidazole Derivative

The imidazole ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms.[7] This structure is a common feature in many biologically active molecules and approved drugs, such as the anticancer agent dacarbazine and the antifungal ketoconazole.[1][3] The versatility of the imidazole scaffold allows for diverse chemical modifications to modulate its pharmacokinetic and pharmacodynamic properties.[8][9] The subject of this guide, 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)-, is a novel entity with currently uncharacterized biological activity. The presence of a bromo substituent can significantly influence its biological profile, a feature that has been noted in other bioactive heterocyclic compounds.[10][11][12][13]

This guide will provide a systematic and technically detailed roadmap for elucidating the biological targets of this promising compound. Our approach is grounded in the principles of modern drug discovery, which often begins with observing a compound's effect on a biological system and then identifying the molecular interactions responsible for that effect.[14][15]

Foundational Strategy: A Multi-faceted Approach to Target Identification

The journey from a novel compound to a potential therapeutic involves a rigorous process of identifying its biological target(s). We advocate for an integrated strategy that combines computational and experimental approaches to build a robust body of evidence.

Sources

- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinmedkaz.org [clinmedkaz.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijrar.org [ijrar.org]

- 8. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CAS 13569-96-5: 4-(4-BROMO-PHENYL)-1H-IMIDAZOLE [cymitquimica.com]

- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 15. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]

Methodological & Application

using 1H-Imidazole, 4-bromo-1-methyl-2-(2-methylphenyl)- in cross-coupling reactions

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions Utilizing 4-bromo-1-methyl-2-(2-methylphenyl)-1H-imidazole

Introduction: Unlocking the Potential of a Privileged Scaffold

The substituted imidazole core is a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional organic materials.[1][2] The targeted functionalization of this scaffold is therefore of critical importance. This guide focuses on a key building block, 4-bromo-1-methyl-2-(2-methylphenyl)-1H-imidazole , a versatile substrate primed for elaboration through palladium-catalyzed cross-coupling reactions.

These reactions, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Negishi couplings, alongside powerful transformations like the Sonogashira and Buchwald-Hartwig amination, represent the most robust and versatile methods for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3] This document provides researchers, chemists, and drug development professionals with a comprehensive technical resource, detailing the mechanistic principles, practical considerations, and step-by-step protocols for leveraging this specific bromo-imidazole derivative in key cross-coupling transformations.

Substrate Profile and Reactivity Considerations

The utility of 4-bromo-1-methyl-2-(2-methylphenyl)-1H-imidazole in cross-coupling is dictated by its unique structural features:

-

The C(4)-Br Bond: The carbon-bromine bond at the 4-position is the reactive site for oxidative addition to a palladium(0) catalyst, initiating the cross-coupling cycle. Its reactivity is influenced by the electron-donating nature of the imidazole ring.

-

N-Methylation: The imidazole nitrogen is methylated, which is a significant advantage. Unlike NH-imidazoles that often require a protection-deprotection sequence to prevent catalyst inhibition or unwanted side reactions, this substrate can typically be used directly.[2]

-

Steric Environment: The 2-(2-methylphenyl), or o-tolyl, group introduces considerable steric bulk around the 2-position. While the reaction occurs at the distal 4-position, this steric hindrance can influence the choice of catalyst and ligand, favoring less bulky phosphine ligands or certain N-heterocyclic carbenes (NHCs) that can efficiently coordinate to the metal center.

I. The Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl-Aryl Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds, pairing an organoboron reagent (boronic acid or ester) with an organic halide.[3][4] For the target substrate, this reaction opens a direct route to novel 4-aryl-imidazoles, structures of significant interest in pharmaceutical development.

Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The base is crucial for activating the organoboron species to facilitate the transmetalation step.

Key Considerations for Imidazole Substrates

-

Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable choice, often used directly. Alternatively, a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) can be used, which is reduced in situ to the active Pd(0) species. For heteroaromatic substrates, specialized ligands can enhance catalytic activity.[7][8][9]

-

Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common. K₃PO₄ is often effective in preventing protodeboronation of the boronic acid, a common side reaction.[10] The use of a mixed solvent system, such as 1,4-dioxane/water, is often necessary to solubilize the inorganic base.

-

Boronic Acid/Ester: A wide range of aryl- and heteroarylboronic acids or their more stable ester derivatives (e.g., pinacol esters) can be employed.

Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of 4-bromo-1-methyl-2-(o-tolyl)-1H-imidazole with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

-

4-bromo-1-methyl-2-(o-tolyl)-1H-imidazole (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Pd(PPh₃)₄ (0.02 - 0.05 equiv, 2-5 mol%)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Schlenk flask or microwave vial, magnetic stir bar, condenser

Procedure:

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-1-methyl-2-(o-tolyl)-1H-imidazole, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel.

Representative Data for Analogous Systems

| Catalyst (mol%) | Boronic Acid Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference Analogy |